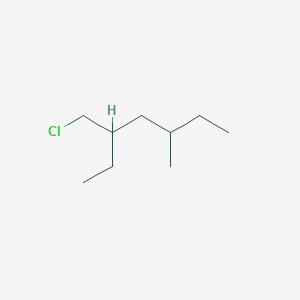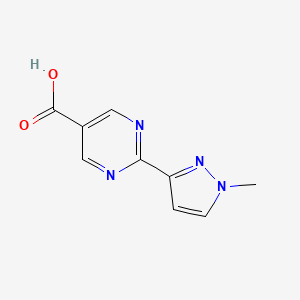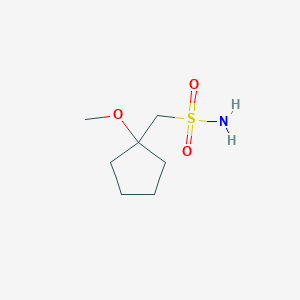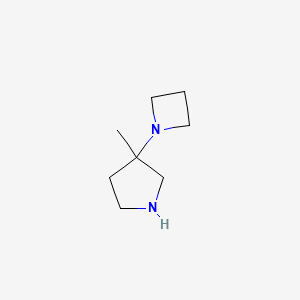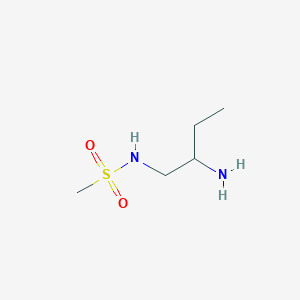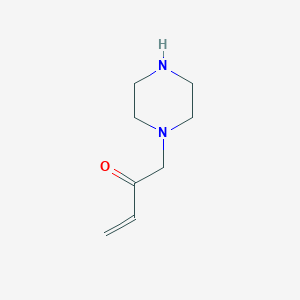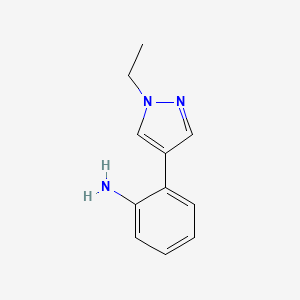![molecular formula C14H29NO2S B13198723 tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a hexyl chain substituted with a propan-2-ylsulfanyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hexyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a hexylamine derivative under controlled conditions. The reaction mixture is then cooled and stirred to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hexyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted hexyl derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hexyl chain and propan-2-ylsulfanyl group contribute to the compound’s lipophilicity and ability to interact with hydrophobic regions of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate: A compound with a pyrimidyl group, used in different synthetic applications.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A compound with a piperidinyl group, used in medicinal chemistry .
Uniqueness
tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate is unique due to its specific structural features, including the propan-2-ylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C14H29NO2S |
|---|---|
Molekulargewicht |
275.45 g/mol |
IUPAC-Name |
tert-butyl N-(6-propan-2-ylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C14H29NO2S/c1-12(2)18-11-9-7-6-8-10-15-13(16)17-14(3,4)5/h12H,6-11H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
RYGNOUNTBPUCOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCCCCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


